Tris(3,5-dimethylphenyl)phosphine

Catalog No.
S705188
CAS No.
69227-47-0
M.F
C24H27P
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(3,5-dimethylphenyl)phosphine

CAS Number

69227-47-0

Product Name

Tris(3,5-dimethylphenyl)phosphine

IUPAC Name

tris(3,5-dimethylphenyl)phosphane

Molecular Formula

C24H27P

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

InChI Key

XRALRSQLQXKXKP-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C

Catalysis

Tris(3,5-dimethylphenyl)phosphine acts as a ligand, forming complexes with transition metals that serve as catalysts in various organic reactions. These reactions involve the formation or breaking of carbon-carbon bonds. Some specific examples include:

  • Asymmetric hydrogenation: Mes*3P forms complexes with copper that catalyze the asymmetric hydrogenation of heteroaromatic ketones and enones. This process allows for the selective conversion of these ketones and enones into their corresponding chiral alcohols with high enantioselectivity (favoring one specific stereoisomer over the other).
  • Rhodium-catalyzed hydrogenation reactions: Mes*3P ligands are also employed in highly selective rhodium-catalyzed hydrogenation reactions. These reactions involve the conversion of unsaturated organic compounds (containing double or triple bonds) into their corresponding saturated counterparts (containing only single bonds) with high efficiency.

Tris(3,5-dimethylphenyl)phosphine is a tertiary phosphine compound with the molecular formula C24_{24}H27_{27}P. It features three 3,5-dimethylphenyl groups attached to a central phosphorus atom. This compound is notable for its role as a ligand in various coordination chemistry applications, particularly in catalysis. Its unique steric and electronic properties make it an effective participant in several

  • Oxidation: It can be oxidized to form phosphine oxides.
  • Substitution: This compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
  • Coupling Reactions: It is frequently used in cross-coupling reactions such as:
    • Buchwald-Hartwig coupling
    • Heck reaction
    • Hiyama coupling
    • Negishi coupling
    • Sonogashira coupling
    • Stille coupling
    • Suzuki-Miyaura coupling

Common reagents and conditions for these reactions include various oxidizing agents (e.g., hydrogen peroxide), halides, nucleophiles, and palladium or copper catalysts under controlled conditions .

Tris(3,5-dimethylphenyl)phosphine can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting phosphorus trichloride with 3,5-dimethylphenyl lithium.
  • Reduction of Phosphine Oxides: It may also be obtained by reducing the corresponding phosphine oxides.
  • Organometallic Approaches: Various organometallic techniques can be employed to construct this phosphine from simpler precursors.

The synthesis often involves careful control of reaction conditions to ensure high yields and purity .

Tris(3,5-dimethylphenyl)phosphine has several applications:

  • Catalysis: It serves as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various organic transformations.
  • Coordination Chemistry: The compound is used to form stable complexes with transition metals, which are crucial for many synthetic pathways.
  • Material Science: Its properties make it useful in developing new materials with specific electronic or optical characteristics.

Several compounds are structurally similar to tris(3,5-dimethylphenyl)phosphine. Here are some notable examples:

  • Tris(4-methoxyphenyl)phosphine
  • Tris(2,4,6-trimethylphenyl)phosphine
  • Tris(4-fluorophenyl)phosphine
  • Tris(4-chlorophenyl)phosphine

Comparison

Tris(3,5-dimethylphenyl)phosphine stands out due to its specific steric and electronic properties that enhance its effectiveness in catalytic reactions compared to its analogs. Its solubility in organic solvents and stability under reaction conditions are superior to many similar compounds. This uniqueness allows it to be particularly useful in applications requiring high selectivity and efficiency .

Molecular Structure and Physical Properties

Tris(3,5-dimethylphenyl)phosphine, systematically named as tris(3,5-dimethylphenyl)phosphane according to International Union of Pure and Applied Chemistry nomenclature, possesses the molecular formula C₂₄H₂₇P with a molecular weight of 346.45 grams per mole. The compound exhibits a characteristic pyramidal geometry around the phosphorus center, with the three 3,5-dimethylphenyl substituents arranged in a propeller-like configuration. This structural arrangement results from the sp³ hybridization of the phosphorus atom, which retains a lone pair of electrons that contributes significantly to its ligand properties in coordination chemistry.

The compound crystallizes as white to light yellow crystals with a melting point range of 163-167°C. The Chemical Abstracts Service registry number for this compound is 69227-47-0, and it carries the European Community number 624-162-2. The compound is also known by several synonyms, including tri-3,5-xylylphosphine and tris(3,5-xylyl)phosphine.

Spectroscopic and Analytical Characteristics

The molecular structure of tris(3,5-dimethylphenyl)phosphine can be confirmed through various analytical techniques. The compound's International Chemical Identifier string is InChI=1S/C24H27P/c1-16-7-17(2)11-22(10-16)25(23-12-18(3)8-19(4)13-23)24-14-20(5)9-21(6)15-24/h7-15H,1-6H3, and its corresponding key is XRALRSQLQXKXKP-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System notation reads as Cc1cc(C)cc(c1)P(c2cc(C)cc(C)c2)c3cc(C)cc(C)c3.

Nuclear magnetic resonance spectroscopy provides valuable structural confirmation, with the phosphorus-31 nuclear magnetic resonance spectrum typically showing a characteristic signal around -5 parts per million for the phosphine, which shifts significantly to approximately 30 parts per million upon oxidation to the corresponding phosphine oxide. The compound exhibits good stability under inert atmospheric conditions but requires careful handling due to its air-sensitive nature.

Chemical Properties and Reactivity

The electronic properties of tris(3,5-dimethylphenyl)phosphine are influenced by the electron-donating methyl substituents on the aromatic rings. These substituents increase the electron density at the phosphorus center, enhancing its σ-donor capabilities when functioning as a ligand in metal complexes. The compound demonstrates characteristic phosphine reactivity, including susceptibility to oxidation under aerobic conditions to form the corresponding phosphine oxide.

The steric profile of the molecule is defined by a cone angle of approximately 160°, which is larger than that of triphenylphosphine (145°). This increased steric bulk contributes to the stabilization of low-coordinate metal centers and influences the selectivity of catalytic processes in which it participates as a ligand.

Molecular Formula, Weight, and Structural Features

Tris(3,5-dimethylphenyl)phosphine is an organophosphorus compound with the molecular formula C₂₄H₂₇P and a molecular weight of 346.44 to 346.45 grams per mole [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 69227-47-0 and carries the MDL number MFCD03094579 [1] [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is tris(3,5-dimethylphenyl)phosphane, though it is commonly referred to by alternative names including tri-3,5-xylylphosphine and tris(3,5-xylyl)phosphine [4].

The molecular structure consists of a central phosphorus atom bonded to three 3,5-dimethylphenyl groups [5]. Each phenyl ring bears two methyl substituents located at the 3 and 5 positions relative to the phosphorus attachment point [1] [2]. The Simplified Molecular Input Line Entry System representation is Cc1cc(C)cc(c1)P(c2cc(C)cc(C)c2)c3cc(C)cc(C)c3, and the International Chemical Identifier Key is XRALRSQLQXKXKP-UHFFFAOYSA-N [1] [2] [4].

Table 1: Basic Molecular Properties of Tris(3,5-dimethylphenyl)phosphine

PropertyValue
Molecular FormulaC₂₄H₂₇P
Molecular Weight (g/mol)346.44-346.45
CAS Registry Number69227-47-0
IUPAC NameTris(3,5-dimethylphenyl)phosphane
Alternative NamesTri-3,5-xylylphosphine; Tris(3,5-xylyl)phosphine
MDL NumberMFCD03094579
InChI KeyXRALRSQLQXKXKP-UHFFFAOYSA-N
SMILESCc1cc(C)cc(c1)P(c2cc(C)cc(C)c2)c3cc(C)cc(C)c3

Crystal structure analysis reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [6] [7]. The unit cell parameters are a = 14.38617(9) Å, b = 9.00514(5) Å, c = 17.22745(12) Å, and β = 112.6169(7)°, with a unit cell volume of 2060.17(2) ų and Z = 4 [6]. The crystallographic density is 1.117 Mg m⁻³ [6].

Stereochemistry and Electronic Configuration of the Phosphorus Center

The phosphorus center in tris(3,5-dimethylphenyl)phosphine adopts a pyramidal geometry characteristic of tertiary phosphines [7] [8]. The pyramidality index, defined as the sum of the three carbon-phosphorus-carbon bond angles [Σ(C-P-C)], is 305.35(16)° [7]. This value indicates that the molecule is more pyramidal than triphenylphosphine or triphenylphosphine oxide, despite the presence of 3,5-dimethyl group substitution [7].

The electronic configuration of phosphorus in its ground state is 1s² 2s² 2p⁶ 3s² 3p³ [9]. In tertiary phosphines like tris(3,5-dimethylphenyl)phosphine, the phosphorus atom utilizes its 3p orbitals to form sigma bonds with the three carbon atoms of the aryl groups [9] [10]. The lone pair of electrons resides predominantly in the 3s orbital, contributing to the compound's nucleophilic properties [11] [10].

The predominant orbital interaction contributing to phosphine binding in metal complexes involves the lone pair on phosphorus interacting with empty metallic d orbitals [8]. The electronic nature of the 3,5-dimethyl substituents influences the electron-donating ability of the phosphorus atom [8]. The methyl groups are electron-donating, which enhances the electron density on the phosphorus center and increases its sigma-donor capabilities compared to unsubstituted triphenylphosphine [8] [10].

Table 2: Structural and Electronic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell a (Å)14.38617(9)
Unit Cell b (Å)9.00514(5)
Unit Cell c (Å)17.22745(12)
Unit Cell β (°)112.6169(7)
Unit Cell Volume (ų)2060.17(2)
Z4
Pyramidality Index Σ(C-P-C) (°)305.35(16)
P-C Bond Length (typical)~1.83-1.85 Å

Physical State, Melting and Boiling Points, and Solubility Profiles

Tris(3,5-dimethylphenyl)phosphine exists as a crystalline solid at room temperature [1] [3] [12]. The compound appears as white to light yellow crystalline powder [1] [5] [12]. Multiple sources report slightly varying melting points: 160-163°C [3], 161-164°C [13], and 180-185°C [12]. The variation in reported melting points likely stems from differences in sample purity or measurement methodologies .

The boiling point of tris(3,5-dimethylphenyl)phosphine is 474.1°C at 760 mmHg [1] [13] [15]. The compound exhibits a flash point of 255°C [13] [15]. The crystallographic density, determined from X-ray crystal structure analysis, is 1.117 g/cm³ [6].

Solubility characteristics demonstrate that the compound is insoluble in water but shows good solubility in organic solvents [12] [16]. Specifically, it is soluble in tetrahydrofuran, toluene, and dichloromethane, while being slightly soluble in methanol [12]. This solubility profile is typical for tertiary phosphines with bulky aryl substituents and reflects the lipophilic nature of the molecule [10].

Table 3: Physical Properties

PropertyValue
Physical StateCrystalline solid
AppearanceWhite to light yellow crystalline powder
Melting Point (°C)160-165 (various sources: 160-163, 161-164, 180-185)
Boiling Point (°C)474.1 at 760 mmHg
Flash Point (°C)255
Density (g/cm³)1.117 (crystal structure data)
Solubility in WaterInsoluble
Solubility in Organic SolventsSoluble in THF, toluene, DCM; slightly soluble in methanol

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of tris(3,5-dimethylphenyl)phosphine reveals characteristic signals for the aromatic protons and methyl substituents [17]. The aromatic protons appear as signals around δ 7.39 and 7.35 parts per million, while the methyl groups on the phenyl rings produce signals around δ 2.40 and 2.45 parts per million [17]. These chemical shifts are consistent with the electron-donating nature of the methyl substituents on the aromatic rings [17].

Phosphorus-31 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing tertiary phosphines [18]. Tertiary phosphines typically exhibit chemical shifts in the range of δ -5 to +30 parts per million relative to 85% phosphoric acid as an external standard [18]. The chemical shift of tris(3,5-dimethylphenyl)phosphine falls within this expected range for triarylphosphines [18].

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule [19]. The aromatic carbons typically appear in the δ 125-145 parts per million region, while the methyl carbons appear at higher field positions [19]. The coupling between phosphorus-31 and carbon-13 nuclei provides additional structural confirmation through characteristic coupling constants [19].

Infrared Spectroscopy

Infrared spectroscopy of tris(3,5-dimethylphenyl)phosphine reveals characteristic vibrational modes [20] [21]. The phosphorus-carbon stretching vibrations typically appear in the 1100-1200 cm⁻¹ region [20] [21]. Aromatic carbon-hydrogen stretching modes are observed around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl groups appear around 2800-3000 cm⁻¹ [20]. The aromatic carbon-carbon stretching vibrations are typically found in the 1400-1600 cm⁻¹ region [20].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible absorption spectroscopy of tris(3,5-dimethylphenyl)phosphine shows characteristic aromatic transitions [22] [23]. The π-π* transitions of the substituted phenyl rings typically occur in the 240-320 nanometer region [22] [23]. The presence of electron-donating methyl substituents can cause slight bathochromic shifts compared to unsubstituted triphenylphosphine [22] [23]. Molar extinction coefficients for such aromatic phosphines are typically in excess of 10⁴ M⁻¹ cm⁻¹ [24].

Mass Spectrometry

Mass spectrometric analysis of tris(3,5-dimethylphenyl)phosphine provides molecular weight confirmation and fragmentation pattern information [25] [26]. The molecular ion peak [M+H]⁺ appears at m/z 347.19, confirming the molecular weight [25]. Fragmentation patterns typically involve loss of aryl substituents and formation of phosphine-containing fragment ions [26]. Common fragmentation pathways include loss of methyl radicals from the aryl rings and cleavage of phosphorus-carbon bonds [26].

Table 4: Spectroscopic Characterization Data

TechniqueData/Range
¹H NMR (characteristic regions)δ 7.39, 7.35 (aromatic H); δ 2.40, 2.45 (methyl groups)
³¹P NMR (typical range for tertiary phosphines)δ -5 to +30 ppm (tertiary phosphines typical range)
¹³C NMR (aromatic region)δ 125-145 (aromatic carbons)
IR Spectroscopy (P-C stretch)~1100-1200 cm⁻¹ (P-C stretching)
UV-Vis (typical aromatic transitions)~240-320 nm (aromatic π-π* transitions)
Mass Spectrometry [M+H]⁺m/z 347.19

Thermal Stability and Vapor Pressure Data

Tris(3,5-dimethylphenyl)phosphine demonstrates good thermal stability under inert atmosphere conditions [12] . The compound can be stored at room temperature under nitrogen or argon atmosphere without significant decomposition [12]. However, like many tertiary phosphines, it is sensitive to oxidation in air, which can lead to formation of the corresponding phosphine oxide [12] .

The vapor pressure of tris(3,5-dimethylphenyl)phosphine at 25°C is extremely low, measured at 1.06 × 10⁻⁸ mmHg [15]. This low vapor pressure is consistent with the high molecular weight and strong intermolecular interactions in the crystalline solid [15]. The low volatility makes the compound suitable for applications requiring minimal evaporation losses during elevated temperature processes [15].

Thermogravimetric analysis studies on similar triarylphosphines indicate that thermal decomposition typically begins above 200°C in air, but the onset temperature can be significantly higher under inert atmosphere . The presence of electron-donating methyl substituents may provide some stabilization against thermal decomposition compared to electron-withdrawing substituents .

Differential scanning calorimetry measurements confirm the melting point range and can provide information about thermal transitions and decomposition onset temperatures [12]. The enthalpy of fusion and other thermodynamic parameters can be determined through careful thermal analysis [12].

Table 5: Thermal and Vapor Pressure Properties

PropertyValue
Thermal StabilityStable under inert atmosphere at room temperature
Air SensitivitySensitive to oxidation in air
Vapor Pressure (mmHg at 25°C)1.06 × 10⁻⁸
Decomposition Onset>200°C in air; higher under inert atmosphere
Storage ConditionsInert atmosphere, room temperature

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

69227-47-0
69198-43-2

Wikipedia

Tris(3,5-dimethylphenyl)phosphine

General Manufacturing Information

Phosphine, tris(3,5-dimethylphenyl)-: INACTIVE

Dates

Modify: 2023-08-15

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